N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C14H16N2O4S and its molecular weight is 308.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
Research focuses on the synthesis and reactivity of furan and thiazolidine derivatives, highlighting methodologies for creating compounds with potential biological activities. The synthesis of these compounds involves various chemical reactions, showcasing their versatility in chemical transformations and potential for generating novel molecules with designed functionalities (А. Aleksandrov & М. М. El’chaninov, 2017).
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of thiazolidine-2,4-dione derivatives, indicating their use in developing new antibacterial and antifungal agents. These compounds have been evaluated against a range of pathogens, showing varying degrees of activity, which suggests their potential application in combating microbial infections (Rakia Abd Alhameed et al., 2019).
Molecular Characterization and Biological Activity
Research into thiazole-based heterocyclic amides has included comprehensive molecular characterization and investigation of their biological activities. Studies have combined experimental techniques such as IR, NMR, and X-ray diffraction with theoretical methods like DFT modeling to understand the structural and electronic properties of these compounds. Their antimicrobial activity against a variety of microorganisms suggests potential pharmacological and medical applications (Sukriye Cakmak et al., 2022).
Anticancer Activity
Thiazolidinone compounds have been synthesized and tested for their antiproliferative activity against human leukemia cell lines. The investigation of these compounds reveals their potential in inducing apoptosis and inhibiting cancer cell growth, highlighting their significance in anticancer drug development (S. Chandrappa et al., 2009).
Mechanism of Action
The mechanism of action of thiazolidin-2,4-dione (TZD) analogues, which are similar to the compound , involves improving insulin resistance through PPAR-γ receptor activation, inhibiting cytoplasmic Mur ligases for antimicrobial action, and scavenging reactive oxygen species (ROS) for antioxidant action .
Future Directions
The future directions in the research of thiazoles and their derivatives could involve the design and structure-activity relationship of bioactive molecules . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c17-12-8-21-14(19)16(12)10-5-2-1-4-9(10)15-13(18)11-6-3-7-20-11/h3,6-7,9-10H,1-2,4-5,8H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOQCYAJNHGYGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CO2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.